molecular formula C10H12N4O3 B014852 N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide CAS No. 67351-31-9

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

Cat. No. B014852
CAS RN: 67351-31-9
M. Wt: 236.23 g/mol
InChI Key: WUKFKMZZMBVCDX-UHFFFAOYSA-N
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Description

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide is a chemical compound that has shown potential in scientific research. It is commonly referred to as HONB or HATU, and is used as a coupling reagent in peptide synthesis.

Mechanism of Action

HONB works by activating carboxylic acids, which then react with amino groups to form peptide bonds. HONB is highly reactive, and can form an activated ester intermediate that can react with a variety of nucleophiles. The use of HONB in peptide synthesis results in high yields of pure peptides, with minimal side reactions.
Biochemical and Physiological Effects:
HONB has no known biochemical or physiological effects on its own. It is used solely as a coupling reagent in peptide synthesis.

Advantages and Limitations for Lab Experiments

HONB has several advantages for lab experiments. It is highly efficient in coupling amino acids to form peptides, and produces high yields of pure peptides. HONB is also easy to use, and does not require special handling or storage conditions. However, HONB has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. Additionally, HONB can be expensive, which may limit its use in some lab settings.

Future Directions

There are several future directions for the use of HONB in scientific research. One potential application is in the synthesis of peptide therapeutics. Peptide therapeutics have shown promise in the treatment of a variety of diseases, including cancer and diabetes. HONB could be used to synthesize these peptides in a more efficient and cost-effective manner. Another potential application is in the development of new peptide-based materials, such as hydrogels and scaffolds. HONB could be used to synthesize these materials with precise control over their structure and properties. Finally, HONB could be used in the development of new peptide-based diagnostic tools, such as biosensors and imaging agents. Overall, HONB has the potential to play a significant role in the advancement of peptide-based research and applications.

Scientific Research Applications

HONB is commonly used as a coupling reagent in peptide synthesis. It has been shown to be highly efficient in coupling amino acids to form peptides, with minimal side reactions. HONB is also used in the synthesis of cyclic peptides and peptide nucleic acids.

properties

IUPAC Name

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFKMZZMBVCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 2
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 3
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 4
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 5
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 6
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

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